N-cyclohexyl-1-methyl-1H-pyrazole-5-carboxamide
Description
N-Cyclohexyl-1-methyl-1H-pyrazole-5-carboxamide is a pyrazole-derived carboxamide characterized by a cyclohexyl group attached to the amide nitrogen and a methyl substituent on the pyrazole ring at position 1. This compound belongs to a broader class of pyrazole carboxamides, which are widely studied for their structural versatility and applications in medicinal chemistry and agrochemicals. Its molecular formula is C₁₁H₁₆N₃O, with a molecular weight of 206.27 g/mol.
Properties
IUPAC Name |
N-cyclohexyl-2-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-14-10(7-8-12-14)11(15)13-9-5-3-2-4-6-9/h7-9H,2-6H2,1H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIXILZNEFVXMJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-1-methyl-1H-pyrazole-5-carboxamide typically involves the reaction of cyclohexylamine with 1-methyl-1H-pyrazole-5-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is performed under an inert atmosphere, typically nitrogen, and at room temperature .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for larger quantities. This would include the use of industrial-grade reagents and solvents, as well as the implementation of safety and environmental controls.
Chemical Reactions Analysis
Types of Reactions: N-cyclohexyl-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: The major products are typically carboxylic acids or ketones.
Reduction: The major products are usually alcohols or amines.
Substitution: The major products depend on the nucleophile used, resulting in various substituted pyrazole derivatives.
Scientific Research Applications
Anticancer Activity
N-cyclohexyl-1-methyl-1H-pyrazole-5-carboxamide has been studied for its anticancer properties. Pyrazole derivatives are known for their diverse pharmacological effects, including the inhibition of cancer cell proliferation. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines such as MCF7 and NCI-H460, with IC50 values indicating potent activity .
Anti-inflammatory Properties
Research indicates that this compound may exhibit anti-inflammatory effects, making it a candidate for the development of new anti-inflammatory drugs. The structural features of this compound allow it to interact with specific biological targets involved in inflammatory pathways.
Antimicrobial Effects
The antimicrobial potential of this compound has also been explored. Pyrazole derivatives are often evaluated for their ability to inhibit bacterial growth, suggesting that this compound could be effective against various pathogens due to its structural characteristics.
Herbicide Development
This compound serves as an intermediate in the synthesis of herbicides. Its derivatives can be modified to enhance herbicidal activity, making it a valuable component in agricultural chemistry . The synthesis methods for these derivatives have been optimized to yield compounds with higher efficacy and lower toxicity to non-target species.
Molecular Docking and Interaction Studies
Understanding how this compound interacts with biological targets is crucial for optimizing its therapeutic potential. Molecular docking studies have been employed to elucidate the binding affinity of this compound to various enzymes and receptors, providing insights into its mechanism of action. These studies often involve enzyme inhibition assays that help characterize the pharmacological profile of the compound.
Drug Development Case Studies
Several case studies have documented the progress in drug development utilizing pyrazole derivatives like this compound. For example, efforts in optimizing lead compounds for treating diseases such as human African trypanosomiasis demonstrate how modifications to the pyrazole framework can enhance therapeutic efficacy while minimizing side effects .
Mechanism of Action
The mechanism of action of N-cyclohexyl-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signaling pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
Table 1: Comparison of Chloro-Substituted Isomers
Functional Group Variations
Cyano and Aryl Substituents
These derivatives exhibit higher molecular weights (e.g., 403–437 g/mol) and melting points (133–183°C), attributed to increased van der Waals interactions .
Amino and Alkyl Substituents
- 1-(1-(2-Ethoxyethyl)-3-ethyl-7-(4-methylpyridin-2-ylamino)-1H-pyrazolo[4,3-d]pyrimidin-5-yl)piperidine-4-carboxylic acid: Ethoxyethyl and pyrimidine substituents expand the heterocyclic system, likely enhancing binding affinity in biological targets .
Table 2: Functional Group Impact on Properties
Heterocyclic Fusion
N-Cyclohexyl-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide incorporates a thieno ring fused to the pyrazole, increasing aromaticity and electronic complexity. The sulfur atom in the thiophene ring may improve membrane permeability but reduce aqueous solubility compared to the parent pyrazole .
Biological Activity
N-cyclohexyl-1-methyl-1H-pyrazole-5-carboxamide is a compound belonging to the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Structure and Composition
This compound has the molecular formula C10H15N3O and a molecular weight of 193.25 g/mol. Its structure features a cyclohexyl group attached to the nitrogen atom of the pyrazole ring, along with a carboxamide functional group, which contributes significantly to its reactivity and biological activity .
Table 1: Structural Features of Related Pyrazole Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-cyclohexyl-3,5-dimethyl-1H-pyrazole-1-carboxamide | Contains additional methyl groups | Enhanced lipophilicity |
| 4-chloro-N-cyclohexyl-1-methyl-1H-pyrazole-5-carboxamide | Contains a chlorine atom | Potentially increased biological activity |
| N-cyclohexyl-3-methyl-1-phenyl-1H-thieno(2,3-c)pyrazole-5-carboxamide | Contains a thieno ring | Different heterocyclic structure may influence reactivity |
The biological activity of this compound primarily involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. This mechanism suggests that the compound may modulate signaling pathways related to inflammation and cell proliferation .
Biological Activities
Research indicates that pyrazole derivatives possess various pharmacological effects, including:
- Anti-inflammatory : The compound has shown potential in reducing inflammation through inhibition of cyclooxygenase enzymes .
- Antitumor : this compound exhibits cytotoxic effects against cancer cell lines, indicating its potential as an anticancer agent .
- Antimicrobial : Similar compounds have demonstrated significant antimicrobial properties .
Study on Antiparasitic Activity
A notable study synthesized various 1-methyl-1H-pyrazole-5-carboxamides, including N-cyclohexyl derivatives, which were evaluated for their effectiveness against the parasitic nematode Haemonchus contortus. The findings indicated that these compounds exhibited potent inhibitory effects on larval development, highlighting their potential as antiparasitic agents .
Anticancer Activity
In another investigation focusing on aminopyrazoles, derivatives similar to this compound were tested against multiple cancer cell lines (e.g., NCI-H23, HCT-15). The results revealed significant cytotoxic activity with growth inhibition rates exceeding 90% in several cases .
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Compound Name | Cell Line | IC50 Value (µM) |
|---|---|---|
| N-cyclohexyl derivative | NCI-H23 | < 10 |
| Aminopyrazole variant | HCT-15 | < 12.50 |
| Pyrazole-linked thiourea derivative | A549 | 26 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
